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2-[2-(Benzyloxy)phenyl]furan

Cat. No.: B12852820
M. Wt: 250.29 g/mol
InChI Key: ZUOSKKDKIBRBST-UHFFFAOYSA-N
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Description

Contextualization of Furan (B31954) and Benzofuran (B130515) Scaffolds in Modern Organic Synthesis

Furan and benzofuran rings are foundational scaffolds in a vast number of natural products and synthetic compounds. jocpr.comnih.gov The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a versatile building block in organic synthesis. researchgate.net Its derivatives are known to exhibit a wide range of biological activities. researchgate.net

Benzofurans, which feature a furan ring fused to a benzene (B151609) ring, are also of significant interest to pharmaceutical chemists. jocpr.comnih.gov These structures are present in many biologically active compounds with antiviral, anticancer, anti-inflammatory, and antioxidant properties. researchgate.net The synthesis of substituted benzofurans is a vibrant area of research, with numerous methods developed for their construction, often employing transition-metal catalysis. nih.govrsc.org

Rationale for Focused Academic Inquiry into 2-[2-(Benzyloxy)phenyl]furan

The specific structure of this compound presents several compelling reasons for dedicated study. The molecule can be viewed as a precursor to 2-arylbenzofurans, a class of compounds with established biological significance. jocpr.com The benzyloxy group at the ortho position of the phenyl ring is a key feature. This group can serve as a protecting group for a hydroxyl function, which, upon cleavage, could participate in intramolecular cyclization to form a benzofuran ring.

Furthermore, the steric and electronic effects of the ortho-benzyloxy group can influence the reactivity of both the furan and the phenyl rings. Studying this compound could provide valuable insights into intramolecular interactions and their effect on reaction outcomes. The synthesis of this molecule itself presents a challenge that can drive the development of new synthetic methodologies.

Overview of Current Research Trajectories Pertaining to this compound

While specific research on this compound is limited, its potential can be inferred from established research trends in related areas. A primary research trajectory would be its synthesis, likely via cross-coupling reactions. Another significant avenue of investigation would be its use as an intermediate in the synthesis of more complex molecules, particularly 2-arylbenzofurans.

The synthesis of this compound would most likely be approached through modern cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent candidate, offering a versatile method for the formation of carbon-carbon bonds.

A plausible route would involve the palladium-catalyzed coupling of a furan-based organoboron reagent with a protected ortho-substituted phenyl halide. For instance, the reaction of 2-furanboronic acid with 1-(benzyloxy)-2-bromobenzene (B139812) in the presence of a suitable palladium catalyst and base would be a logical starting point. The conditions for such a reaction would need to be optimized to achieve a good yield.

Table 1: Prospective Suzuki-Miyaura Coupling for the Synthesis of this compound
Reactant 1Reactant 2CatalystBaseSolventPotential Product
2-Furanboronic acid1-(Benzyloxy)-2-bromobenzenePd(PPh3)4Na2CO3Toluene/WaterThis compound
2-(Tributylstannyl)furan1-(Benzyloxy)-2-iodobenzenePdCl2(PPh3)2-TolueneThis compound

Another promising synthetic strategy is the intramolecular cyclization of a suitable precursor. nih.gov For example, a molecule containing a 2-hydroxyphenyl group and an appropriate alkyne could be cyclized to form the benzofuran ring system. In the context of our target molecule, it is more likely to be a precursor itself to a benzofuran.

A key area of academic inquiry for this compound would be its conversion to a 2-arylbenzofuran. This would typically involve the deprotection of the benzyloxy group to reveal the phenol (B47542), followed by an intramolecular cyclization.

The debenzylation can often be achieved through catalytic hydrogenation. The subsequent cyclization to form the benzofuran ring could be promoted by acid or a transition metal catalyst. The efficiency of this two-step process would be a subject of research, with the potential to develop a new route to this important class of compounds.

Table 2: Potential Transformation of this compound to a Benzofuran
Starting MaterialStep 1: ReagentIntermediateStep 2: ReagentFinal Product
This compoundH2, Pd/C2-(Furan-2-yl)phenolAcid or Pd(II) catalystDibenzofuran (B1670420)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O2 B12852820 2-[2-(Benzyloxy)phenyl]furan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

2-(2-phenylmethoxyphenyl)furan

InChI

InChI=1S/C17H14O2/c1-2-7-14(8-3-1)13-19-17-10-5-4-9-15(17)16-11-6-12-18-16/h1-12H,13H2

InChI Key

ZUOSKKDKIBRBST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CO3

Origin of Product

United States

Advanced Characterization Methodologies for 2 2 Benzyloxy Phenyl Furan

X-ray Crystallography for Three-Dimensional Structural Analysis

While NMR provides the chemical connectivity, X-ray crystallography offers an unparalleled, direct view of the three-dimensional arrangement of atoms in the solid state.

To perform Single-Crystal X-ray Diffraction (SCXRD), a high-quality, single crystal of the compound is required. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, a complete three-dimensional model of the molecule can be constructed, revealing precise bond lengths, bond angles, and torsional angles.

For 2-[2-(Benzyloxy)phenyl]furan, an SCXRD analysis would definitively establish the relative orientation of the furan (B31954) and phenyl rings. A key parameter would be the dihedral angle between the planes of these two rings, which is influenced by steric hindrance. The analysis would also reveal the conformation of the flexible benzyloxy group and how the molecules pack together in the crystal lattice, highlighting any intermolecular interactions such as π-stacking between the aromatic rings. No published crystal structure for this specific compound was identified in the searched literature.

Chromatographic and Thermal Analyses for Compound Integrity

Beyond structural confirmation, it is crucial to assess the purity and stability of a chemical compound.

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are used to separate the components of a mixture. nih.gov By running a sample of this compound through a chromatographic system, its purity can be determined. A single, sharp peak would indicate a high-purity sample, while the presence of other peaks would signify impurities.

Thermal analysis methods, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal properties of a compound. DSC can precisely determine the melting point and identify other phase transitions, which are characteristic physical properties of a pure compound. TGA measures the change in mass of a sample as it is heated, indicating its thermal stability and decomposition temperature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This synergy allows for the highly sensitive and selective detection, identification, and quantification of the main compound and any process-related impurities or degradation products.

For the purity assessment of this compound, a reversed-phase HPLC method would typically be developed. This involves optimizing parameters such as the stationary phase (e.g., a C18 column), the mobile phase composition (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization), and the gradient elution program. The separated components are then introduced into the mass spectrometer.

Mass spectrometry provides mass-to-charge ratio (m/z) information, which is crucial for confirming the identity of the main peak as this compound and for tentatively identifying impurities. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. Further structural elucidation of impurities can be achieved through tandem mass spectrometry (MS/MS), where precursor ions of the impurities are fragmented to produce a characteristic pattern of product ions. nih.gov

Illustrative LC-MS Method Parameters and Impurity Profile:

An exemplary LC-MS analysis of a synthesized batch of this compound might yield the following results, demonstrating its purity and characterizing the detected impurities.

Table 1: Illustrative LC-MS Method Parameters for the Analysis of this compound

ParameterValue
LC System Ultra-High Performance Liquid Chromatography (UHPLC)
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
MS System Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range (m/z) 50 - 1000

Table 2: Illustrative Purity and Impurity Profile of this compound by LC-MS

Peak IDRetention Time (min)[M+H]⁺ (Observed)Proposed IdentityArea %
Main Compound5.82251.1068This compound99.54
Impurity A4.95161.06022-Phenylfuran0.15
Impurity B6.21267.1017Methoxy-2-[2-(benzyloxy)phenyl]furan isomer0.11
Impurity C3.54108.0578Benzyl (B1604629) alcohol0.08
Unknown7.15283.1385-0.12

This illustrative data indicates a high purity of the main compound (99.54%) and identifies potential process-related impurities such as starting materials or by-products. The presence of an unknown impurity would necessitate further investigation, potentially involving isolation and characterization by other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Profiles

Thermal analysis techniques are essential for determining the thermal stability and phase behavior of a compound. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information about decomposition temperatures and the presence of volatile components. Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, glass transitions, and other thermal events.

A TGA analysis of this compound would reveal the temperature at which it begins to decompose. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. The resulting TGA curve plots percentage weight loss against temperature.

A DSC analysis would show endothermic or exothermic peaks corresponding to thermal events. For a crystalline solid like this compound, a sharp endothermic peak would be expected at its melting point. The purity of the compound can also be estimated from the shape of the melting endotherm.

Illustrative TGA and DSC Data:

The following tables present hypothetical TGA and DSC data for this compound, illustrating its thermal characteristics.

Table 3: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

ParameterValue
Instrument TGA Analyzer
Sample Weight 5-10 mg
Heating Rate 10 °C/min
Temperature Range 30 °C to 500 °C
Atmosphere Nitrogen (50 mL/min)
Onset of Decomposition (Tonset) ~ 280 °C
Temperature at 5% Weight Loss (T5%) ~ 295 °C

The TGA data suggests that this compound is thermally stable up to approximately 280 °C, after which significant decomposition begins.

Table 4: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

ParameterValue
Instrument DSC Analyzer
Sample Weight 2-5 mg
Heating Rate 10 °C/min
Temperature Range 30 °C to 250 °C
Atmosphere Nitrogen (50 mL/min)
Melting Point (Tm, Onset) 145.5 °C
Melting Point (Tm, Peak) 148.2 °C
Enthalpy of Fusion (ΔHfus) 85.7 J/g

The DSC data shows a sharp melting endotherm with an onset at 145.5 °C and a peak at 148.2 °C, characteristic of a pure crystalline solid. The enthalpy of fusion provides information about the energy required to melt the substance.

Based on the performed search, no specific theoretical and computational chemistry investigations have been published for the compound this compound. The search for data related to its electronic structure, reactivity, and spectroscopic properties using quantum chemical methods did not yield any relevant scholarly articles or data. Therefore, the detailed analysis as requested in the outline cannot be provided.

Theoretical and Computational Chemistry Investigations of 2 2 Benzyloxy Phenyl Furan

Intermolecular Interactions and Supramolecular Assembly Analysis

The arrangement of molecules in the crystalline state is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of a material. Theoretical and computational chemistry provide powerful tools to dissect the supramolecular assembly of crystalline compounds like 2-[2-(Benzyloxy)phenyl]furan.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions within a crystal structure. mdpi.com This technique maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Properties such as dnorm, di, and de are mapped onto the Hirshfeld surface to highlight different aspects of the intermolecular interactions. dnorm is a normalized contact distance that identifies regions of significant intermolecular contact, with red spots indicating contacts shorter than the van der Waals radii, white regions representing contacts at the van der Waals limit, and blue regions indicating longer contacts. nih.gov di and de represent the distances from the surface to the nearest nucleus inside and outside the surface, respectively.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of di versus de, with different contact types appearing as distinct patterns. For a molecule like this compound, one would expect significant contributions from various types of contacts, including:

C···H/H···C contacts: These interactions are also prevalent and play a crucial role in the stabilization of the crystal lattice. nih.gov

O···H/H···O contacts: The presence of the furan (B31954) and ether oxygen atoms allows for the formation of weak C-H···O hydrogen bonds, which would appear as distinct spikes in the fingerprint plot. nih.gov

C···C contacts: These represent π-π stacking interactions between the aromatic phenyl and furan rings, which are important for the stability of the supramolecular assembly. nih.gov

By analyzing the percentage contribution of each contact type, a detailed understanding of the forces driving the crystal packing can be achieved.

Below is an interactive data table summarizing the expected major intermolecular contacts for this compound based on analyses of similar compounds. nih.govnih.gov

Contact Type Expected Percentage Contribution Description
H···HHighRepresents the interactions between hydrogen atoms on the periphery of the molecule.
C···H/H···CSignificantArises from the contacts between carbon and hydrogen atoms of adjacent molecules.
O···H/H···OModerateIndicates the presence of weak hydrogen bonds involving the oxygen atoms.
C···CModerateSuggests π-π stacking interactions between the aromatic rings.

Energy Framework Calculations for Dissecting Crystal Packing Interactions (e.g., Hydrogen Bonding, van der Waals, π-Stacking)

While Hirshfeld surface analysis provides a qualitative and quantitative picture of intermolecular contacts, energy framework calculations offer a deeper, energy-based understanding of the crystal packing. This method involves calculating the interaction energies between a central molecule and its nearest neighbors in the crystal lattice. The total interaction energy is typically decomposed into four components: electrostatic, polarization, dispersion, and repulsion.

The visualization of the energy frameworks provides a clear picture of the topology and relative strengths of the different interactions. The interaction energies are represented by cylinders connecting the centroids of interacting molecules, with the radius of the cylinder being proportional to the magnitude of the interaction energy.

For this compound, energy framework analysis would likely reveal a complex network of interactions:

Electrostatic interactions: The presence of polar C-O bonds would lead to significant electrostatic interactions, contributing to the stability of the crystal packing.

π-π stacking: The phenyl and furan rings are capable of engaging in π-π stacking interactions, which would be quantified by the energy framework calculations.

By dissecting the interaction energies into their components, a comprehensive understanding of the roles of hydrogen bonding, van der Waals forces, and π-stacking in the supramolecular assembly of this compound can be obtained.

Advanced Mechanistic and Aromaticity Studies

Computational chemistry offers powerful tools to investigate the reactivity and electronic structure of molecules like this compound at a fundamental level. These methods can elucidate reaction mechanisms, quantify changes in aromaticity during chemical transformations, and provide detailed insights into the nature of chemical bonds.

Computational Modeling of Reaction Pathways and Activation Barriers

Computational modeling of reaction pathways is a cornerstone of modern mechanistic chemistry. Using methods like Density Functional Theory (DFT), it is possible to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation barriers and reaction energies, providing crucial information about the feasibility and kinetics of a chemical process.

For a molecule like this compound, computational studies could explore various reaction types. For instance, in a Diels-Alder reaction where the furan ring acts as a diene, computational modeling can predict the stereoselectivity (endo vs. exo) and regioselectivity of the cycloaddition. nih.gov A study on the reaction of 2-methoxyfuran (B1219529) with a nitroalkene revealed a complex, stepwise mechanism involving zwitterionic intermediates, highlighting the power of computational chemistry to uncover reaction pathways that may not be intuitively obvious. nih.gov

The activation barriers for different potential pathways can be calculated, allowing for a prediction of the most likely reaction mechanism under a given set of conditions. For example, the thermochemical properties and bond dissociation energies of methoxyfurans have been computationally studied to understand their decomposition pathways, which is relevant for their use as biofuels. nih.gov

Analysis of Aromaticity Perturbations During Chemical Transformations

Aromaticity is a key concept in organic chemistry, and its perturbation during a chemical reaction can have a profound impact on the reaction's feasibility and outcome. researchgate.net The furan ring in this compound possesses a degree of aromaticity, although less than that of benzene (B151609). researchgate.net Computational methods provide various indices to quantify aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

During a chemical reaction, the aromaticity of the furan ring can be significantly altered. For example, in a Diels-Alder reaction, the furan ring loses its aromaticity as it is converted into a non-aromatic dihydrofuran derivative. Computational analysis can track the changes in aromaticity indices along the reaction coordinate, providing insight into the energetic cost of this loss of aromaticity and its influence on the activation barrier.

Studies on related heterocyclic systems have shown that the degree of aromaticity can be tuned by substituents and that changes in aromaticity are a critical factor in their reactivity. semanticscholar.org For this compound, the electronic influence of the benzyloxyphenyl substituent on the aromaticity of the furan ring could be quantified computationally.

Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) Analyses

To gain a deeper understanding of the electronic structure and bonding in this compound, advanced computational analyses such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) can be employed.

Electron Localization Function (ELF): ELF is a measure of the probability of finding an electron in the vicinity of a reference electron. wikipedia.org It provides a chemically intuitive picture of electron localization, clearly distinguishing between core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.org An ELF analysis of this compound would visualize the covalent bonds within the phenyl and furan rings and the lone pairs on the oxygen atoms.

Localized Orbital Locator (LOL): Similar to ELF, LOL is a descriptor of chemical bonding that is based on the kinetic-energy density. researchgate.net It provides a clear representation of bonding regions and lone pairs. The topology of the LOL can be analyzed to characterize the nature of chemical bonds. researchgate.net For instance, LOL analysis has been used to quantify the properties of lone pairs in substituted pyridines. rsc.org

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its gradient. It is particularly useful for identifying and visualizing non-covalent interactions (NCIs). By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density, different types of NCIs, such as hydrogen bonds, van der Waals interactions, and steric repulsion, can be distinguished and visualized in real space. An RDG analysis of this compound would provide a detailed map of the intramolecular and intermolecular non-covalent interactions that stabilize its structure.

These computational tools, when applied to this compound, would offer a comprehensive and detailed picture of its electronic structure, bonding, and reactivity, complementing and extending the insights gained from experimental studies.

Computational Studies of Furan Polymerization and Nanothread Formation

Theoretical and computational chemistry have become indispensable tools for understanding the complex processes of furan polymerization and the formation of novel one-dimensional nanomaterials known as nanothreads. These computational approaches, primarily employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide detailed insights into reaction mechanisms, structural stability, and the electronic and mechanical properties of furan-based polymers and nanothreads.

Furan Polymerization Dynamics

Molecular dynamics simulations have been effectively used to model the polymerization of furan resins, such as those derived from polyfurfuryl alcohol. researchgate.netdpi-proceedings.com These simulations can predict the evolution of the molecular structure, mass density, and mechanical properties of the resulting polymer as it cures and even during subsequent processes like pyrolysis into glassy carbon. psu.edudpi-proceedings.com By employing reactive force fields, researchers can simulate the complex chemical reactions involved in polymerization, including ring-opening and Diels-Alder reactions. dpi-proceedings.com This computational approach allows for the prediction of macroscopic properties, like mechanical strength and thermal stability, from the atomistic-level behavior of the polymer chains. researchgate.net For instance, MD simulations have been used to predict the volume shrinkage of furan resin as a function of the degree of cure, with results showing good agreement with experimental data. researchgate.net

Nanothread Formation from Furan

A significant area of computational investigation has been the high-pressure polymerization of furan to form highly ordered, crystalline, one-dimensional polymers known as nanothreads. mappingignorance.org These materials, composed of a primarily sp³-hybridized carbon backbone, are formed through the compression of small aromatic molecules. mappingignorance.org Theoretical studies have been crucial in understanding the formation, structure, and stability of furan-derived nanothreads. acs.orgacs.org

Computational studies have revealed that furan nanothreads can form at significantly lower pressures (around 10-15 GPa) compared to analogous aromatic molecules like benzene or thiophene (B33073) (which requires around 20 GPa). acs.orgacs.orgchemrxiv.org This difference is attributed to the lower aromaticity of furan, which results in a smaller energy penalty for breaking the aromatic system during polymerization. acs.orgchemrxiv.org DFT calculations have shown that the cycloaddition barriers for furan are significantly lower than for thiophene, explaining the lower onset pressure for polymerization. chemrxiv.org

The structure of furan nanothreads is a key focus of computational studies. The polymerization is understood to proceed via a series of [4+2] Diels-Alder cycloaddition reactions. acs.orgrsc.org Depending on the relative orientation of the furan rings during polymerization, different isomeric structures can be formed, primarily designated as syn, anti, and syn-anti conformations. acs.orgacs.org

Property Furan Thiophene Reference
Onset Pressure for Nanothread Formation~10-15 GPa~20-35 GPa acs.orgchemrxiv.orgchemrxiv.org
[4+2] Cycloaddition Barrier (1 atm)~32 kcal/mol~41 kcal/mol chemrxiv.org
AromaticityLess AromaticMore Aromatic acs.orgchemrxiv.org

This table summarizes the key differences in the computational findings for nanothread formation from furan and thiophene.

Theoretical calculations have explored the relative stabilities of these conformers. The syn polymer, where all oxygen atoms are on the same side, is generally found to be at a higher energy due to lone pair repulsion between the closely spaced oxygen atoms. acs.orgacs.org This repulsion can cause the nanothread to curve or twist into helical or zig-zag structures to release strain. acs.org The anti conformation, with oxygen atoms on alternating sides, is often found to be more stable. scispace.com

Recent computational work has also explored the formation of more complex structures, such as double-core nanothreads from α-furil, a molecule containing two furan rings. rsc.orgrsc.org These studies use DFT to model the reaction pathways and predict the structure of the resulting nanothreads, which often exhibit a high degree of order. rsc.orgrsc.org

Furthermore, computational design principles are being developed to control the structure and properties of furan-based nanothreads. By adding functional groups to the furan precursor, it may be possible to direct the polymerization towards a specific conformation, such as the syn arrangement, which could lead to novel electronic properties arising from the aligned heteroatoms. researchgate.net DFT calculations are used to predict the electronic and mechanical properties of these hypothetical nanothreads, suggesting that they can have widely varying electronic band gaps without compromising their mechanical strength. rsc.org

Synthetic Applications and Advanced Chemical Transformations of 2 2 Benzyloxy Phenyl Furan

Utilization as a Key Precursor in Multi-Step Organic Synthesis

The strategic placement of reactive functionalities makes 2-[2-(Benzyloxy)phenyl]furan a versatile starting material for multi-step synthetic sequences. Its role as a precursor is centered on two main features: the "masked" phenol (B47542) functionality and the reactive furan (B31954) core. The benzyloxy group serves as a robust protecting group for the phenol, which can be cleaved under specific conditions (typically hydrogenolysis) to unmask the hydroxyl group at a desired point in a synthetic route.

This latent phenol is critical for constructing molecules where a free hydroxyl group might interfere with earlier reaction steps. Once deprotected, the resulting 2-(2-hydroxyphenyl)furan can participate in a range of subsequent reactions, such as etherifications, esterifications, or intramolecular cyclizations. Furthermore, the furan moiety itself can be a platform for various transformations, either by functionalizing the furan ring or by using it as a diene in cycloaddition reactions. These characteristics allow chemists to design complex synthetic pathways where the different parts of the molecule are modified sequentially.

Integration into Complex Polycyclic and Fused Heterocyclic Architectures

A significant application of the this compound scaffold is in the synthesis of dibenzofuran (B1670420) derivatives. Dibenzofurans are an important class of fused heterocyclic compounds found in some natural products and are valued as scaffolds in medicinal chemistry and materials science. nih.govbiointerfaceresearch.com The general strategy involves the intramolecular cyclization of 2-arylphenols to form the central furan ring's linkage to the second benzene (B151609) ring. nih.gov

In this context, this compound acts as a direct precursor to the necessary cyclization substrate. The synthesis involves two key steps:

Deprotection: The benzyl (B1604629) group is removed to reveal the free phenol, yielding 2-(2-hydroxyphenyl)furan.

Intramolecular C-C Bond Formation: The resulting phenol undergoes an intramolecular C-H arylation, where a new carbon-carbon bond is formed between the phenyl and furan rings. This cyclization is often catalyzed by transition metals like palladium. biointerfaceresearch.comorganic-chemistry.org

Various catalytic systems have been developed for this type of transformation, tolerating a range of functional groups. organic-chemistry.org The use of palladium catalysts, for instance, is a well-established method for forming dibenzofuran structures from appropriate diaryl ether or 2-arylphenol precursors. biointerfaceresearch.comorganic-chemistry.org

Table 1: Representative Strategies for Dibenzofuran Synthesis Relevant to 2-Arylphenol Precursors
Cyclization StrategyTypical Catalyst/ReagentPrecursor TypeReference
Intramolecular C-H ArylationPalladium(II) Acetate (B1210297) (Pd(OAc)₂)2-Arylphenols nih.gov
Photochemical Cyclization (eT)UV lighto-Arylphenols researchgate.net
Ullmann-type CouplingCopper (Cu) catalystortho-Haloiodobenzenes researchgate.net
Pschorr ReactionDiazonium salt intermediate, Pd or Cu catalystortho-(Aryloxy)aryldiazonium salts nih.govorganic-chemistry.org

Development of Novel Synthetic Reagents and Chiral Auxiliaries Based on the Furan Moiety

A comprehensive review of the scientific literature did not yield specific examples of this compound being developed or utilized as a novel synthetic reagent or chiral auxiliary. Research in this area typically focuses on furan derivatives with specific functionalities, such as phosphine (B1218219) ligands for catalysis or chiral substituents to guide stereoselective reactions. mdpi.com While the structure has potential for modification, its direct application in these roles has not been reported.

Exploration in Polymer Chemistry and Functional Materials Science

There are no specific reports in the scientific literature detailing the use of this compound as a monomer or building block in polymer chemistry or functional materials science. The field of furan-based polymers is an active area of research, often utilizing monomers like 2,5-furandicarboxylic acid (FDCA) or furfuryl alcohol to create bio-based polyesters and resins. nih.gov However, the incorporation of the this compound scaffold into polymeric structures has not been described.

Diversification of the Furan Core for Novel Chemical Scaffolds

The furan core of this compound provides a powerful tool for chemical diversification through cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov In this transformation, the furan ring acts as a conjugated diene, reacting with a dienophile (an alkene or alkyne) to form a bicyclic adduct known as a 7-oxanorbornene derivative. youtube.com

This reaction is synthetically valuable because the resulting 7-oxanorbornene can be readily converted into other structures. For instance, acid-catalyzed dehydration of the adduct leads to the formation of a substituted benzene ring. This Diels-Alder/aromatization sequence is a powerful method for constructing highly functionalized aromatic compounds that would be difficult to synthesize through other means. nih.gov

The versatility of this approach allows for the creation of a wide array of new chemical scaffolds starting from this compound:

Reaction with Maleimides: Forms stable adducts used in medicinal chemistry and materials.

Reaction with Alkynes (e.g., Dimethyl acetylenedicarboxylate (B1228247) - DMAD): The initial adduct can be aromatized to produce a substituted phthalate (B1215562) derivative.

Reaction with Benzyne: Leads to the formation of naphthalene (B1677914) derivatives after aromatization of the intermediate adduct. nih.gov

This strategy effectively transforms the initial five-membered furan ring into a six-membered aromatic ring, profoundly altering the core structure of the parent molecule and opening pathways to new families of compounds.

Table 2: Potential Diels-Alder Reactions for Furan Core Diversification
DienophileIntermediate Adduct TypeFinal Scaffold (after aromatization/rearrangement)Reference
Ethylene7-OxanorborneneSubstituted Benzene osti.gov
Maleic Anhydride (B1165640)7-Oxanorbornene Dicarboxylic AnhydrideSubstituted Phthalic Anhydride youtube.com
Dimethyl Acetylenedicarboxylate (DMAD)7-Oxanorbornadiene DicarboxylateDimethyl Phthalate Derivative nih.gov
BenzyneEpoxynaphthacene derivativeSubstituted Naphthalene nih.gov

Future Research Horizons in this compound Chemistry

The exploration of this compound, a molecule possessing a unique linkage of furan and benzyloxy-substituted phenyl rings, is paving the way for new frontiers in synthetic chemistry and materials science. While foundational synthetic routes have been established, the future of its chemistry lies in the development of more sophisticated, efficient, and precise methodologies. This article outlines key future research directions and unexplored avenues, focusing on stereoselective synthesis, green chemistry approaches, advanced reaction monitoring, computational prediction, and the rational design of novel functional architectures.

Q & A

Q. How can researchers optimize the synthesis of 2-[2-(Benzyloxy)phenyl]furan for improved yield and purity?

  • Methodological Answer : Synthesis optimization can leverage cross-metathesis strategies followed by intramolecular oxo-Michael reactions, as demonstrated for structurally analogous benzofurans . Alternatively, nucleophilic substitution-triggered heteroaromatization using dihydrofuran precursors provides a pathway to regioselective furan formation . Key steps include:
  • Precursor Selection : Use 2-benzyloxyphenylboronic acid derivatives (e.g., 2-benzyloxy-4-fluorophenylboronic acid) as intermediates for Suzuki-Miyaura coupling .
  • Purification : Employ column chromatography with silica gel and validate purity via HPLC (≥97% purity thresholds are typical for research-grade compounds) .

Q. What are the key considerations for structural characterization using X-ray crystallography?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation of a dichloromethane/hexane mixture to obtain single crystals suitable for diffraction .
  • Data Collection : Collect diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Critical parameters include space group (e.g., triclinic P1P\overline{1}), unit cell dimensions (e.g., a=8.742(2)a = 8.742(2) Å, b=9.003(2)b = 9.003(2) Å, c=12.490(3)c = 12.490(3) Å), and refinement statistics (Rint<0.05R_{\text{int}} < 0.05) .
  • Validation : Cross-reference crystallographic data with NMR (¹H and ¹³C) and mass spectrometry to confirm molecular identity .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .
  • Ventilation : Conduct experiments in fume hoods to avoid inhalation of vapors or dust.
  • Waste Management : Segregate chemical waste in labeled containers and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How does this compound interact with cytochrome P450 enzymes, and how can this be validated experimentally?

  • Methodological Answer :
  • Inhibition Assays : Perform fluorometric or spectrophotometric assays using human liver microsomes. Monitor metabolite formation (e.g., 7-ethoxyresorufin-O-deethylase activity) to quantify P450 inhibition .
  • Structural Insights : Analyze π-π stacking and hydrophobic interactions between the benzyloxy group and the enzyme’s active site via molecular docking simulations .
  • Validation : Compare IC₅₀ values with known inhibitors (e.g., ketoconazole) and validate using CYP isoform-specific substrates .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) during structural confirmation?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). For example, discrepancies in aromatic proton splitting can be resolved via 2D NMR (COSY, HSQC) .
  • Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals.
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .

Q. What strategies enable the design of fluorescent probes based on this compound?

  • Methodological Answer :
  • Functionalization : Introduce fluorogenic groups (e.g., primary amines) via nucleophilic substitution at the furan ring. For example, MDPF (2-methoxy-2,4-diphenyl-3(2H)-furanone) derivatives exhibit fluorescence upon lysine conjugation .
  • Quenching Mechanisms : Attach electron-withdrawing groups (e.g., nitro) to modulate fluorescence intensity.
  • Application : Use the probe in collagenase assays by monitoring fluorescence decay kinetics (λₑₓ = 340 nm, λₑₘ = 490 nm) .

Q. How can computational methods predict the stability of this compound under varying pH conditions?

  • Methodological Answer :
  • pKa Estimation : Use software like MarvinSketch or ACD/Labs to calculate the pKa of the benzyloxy group (typically ~10–12).
  • Hydrolysis Simulation : Perform molecular dynamics (MD) simulations in explicit solvent models (e.g., water, methanol) to assess bond cleavage rates at acidic/basic pH.
  • Experimental Calibration : Validate predictions via HPLC stability studies at pH 2–12 over 24–72 hours .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for this compound analogs?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for P450 inhibition: 0.5–5 μM) and identify outliers using statistical tools (e.g., Grubbs’ test) .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., 37°C, pH 7.4) with positive/negative controls.
  • Structural Variants : Test analogs with modified substituents (e.g., fluoro vs. methoxy groups) to isolate structure-activity relationships (SARs) .

Experimental Design

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Permeability Assays : Use Caco-2 cell monolayers to simulate intestinal absorption. Measure apparent permeability (PappP_{\text{app}}) at 10 μM concentrations .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • Protein Binding : Determine plasma protein binding (%) using equilibrium dialysis or ultrafiltration .

Q. How can researchers minimize byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Reaction Optimization : Use green solvents (e.g., glycerol) to enhance selectivity and reduce side reactions .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency and ligand effects (e.g., SPhos vs. XPhos) .
  • Process Monitoring : Implement inline FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters in real time .

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